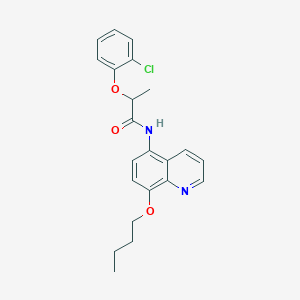![molecular formula C22H19ClN2O2S B11318878 1-(3-acetylphenyl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318878.png)
1-(3-acetylphenyl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-acétylphényl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3-acétylphényl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend:
Formation du noyau cyclopenta[d]pyrimidin-2-one : Ceci peut être obtenu par une réaction de cyclisation impliquant un précurseur approprié.
Introduction du groupe 3-acétylphényl : Cette étape implique souvent une réaction d'acylation de Friedel-Crafts.
Fixation du groupe (2-chlorobenzyl)sulfanyl : Ceci peut être fait par une réaction de substitution nucléophile, où un thiol approprié réagit avec un composé benzylique chloré.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de catalyseurs, des conditions de réaction optimisées et des techniques de purification pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-(3-acétylphényl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one peut subir diverses réactions chimiques, notamment:
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle dans la partie acétylphényl peut être réduit en alcool.
Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que des thiols ou des amines peuvent être utilisés en conditions basiques.
Produits principaux
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie médicinale : Il peut être exploré pour son potentiel en tant qu'agent thérapeutique en raison de sa structure unique.
Science des matériaux : Ses propriétés structurales peuvent le rendre utile dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Études biologiques : Il peut être utilisé comme une sonde pour étudier divers processus biologiques.
Mécanisme d'action
Le mécanisme d'action de 1-(3-acétylphényl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Applications De Recherche Scientifique
1-(3-ACETYLPHENYL)-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(3-ACETYLPHENYL)-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-acétylphényl)-4-[(2-bromobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 1-(3-acétylphényl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one
Unicité
1-(3-acétylphényl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tétrahydro-2H-cyclopenta[d]pyrimidin-2-one est unique en raison de la présence du groupe chlorobenzyl, qui peut conférer des propriétés chimiques et biologiques différentes par rapport à ses analogues avec différents substituants sur le groupe benzyl.
Propriétés
Formule moléculaire |
C22H19ClN2O2S |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-4-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H19ClN2O2S/c1-14(26)15-7-4-8-17(12-15)25-20-11-5-9-18(20)21(24-22(25)27)28-13-16-6-2-3-10-19(16)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Clé InChI |
OFJKBRVYPJCNGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11318803.png)
![2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11318807.png)
![4-Chlorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318815.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11318817.png)
![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318822.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11318823.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318827.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11318851.png)

![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318858.png)
![2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318860.png)
![N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11318863.png)
![N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11318870.png)
